molecular formula C6H4N4O2 B192210 Lumazine CAS No. 487-21-8

Lumazine

Cat. No.: B192210
CAS No.: 487-21-8
M. Wt: 164.12 g/mol
InChI Key: UYEUUXMDVNYCAM-UHFFFAOYSA-N
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Description

Lumazine, a nitrogen-containing heterocycle, is a significant bio-precursor in living cells. It was first isolated from the European red wood ant, Formica polyctena, in 1967. This compound is found in various natural products exhibiting intriguing bioactivities, including bactericidal activity and inhibition of specific enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lumazine can be synthesized through a versatile and straightforward total synthesis method. One approach involves the condensation of guanosine triphosphate (GTP) with 3,4-dihydroxy-2-butanone 4-phosphate, catalyzed by this compound synthase, to yield modified this compound. This this compound motif undergoes a two-molecule dismutation reaction catalyzed by riboflavin synthase to produce riboflavin .

Industrial Production Methods: Industrial production of this compound often involves recombinant techniques. This compound synthase, the enzyme responsible for its synthesis, can be produced recombinantly in a high-yield and cost-effective manner. This advancement has allowed detailed characterization and modification of this compound synthase to yield useful nanocompartments .

Chemical Reactions Analysis

Types of Reactions: Lumazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Nanotechnology and Vaccine Development

Lumazine Synthase as a Protein Cage

This compound synthase has been extensively studied for its potential as a protein cage for delivering antigens in vaccine formulations. The protein's ability to form highly symmetric nanoparticles makes it an ideal scaffold for vaccine development. Research indicates that this compound synthase can be genetically engineered to display multiple peptide motifs or protein domains on its surface, enhancing its utility in vaccine design .

Case Study: Antigen Delivery System

A study demonstrated the effectiveness of this compound synthase protein cages in delivering ovalbumin peptides to dendritic cells. This approach not only facilitated antigen presentation but also induced specific T cell proliferation both in vitro and in vivo. The findings suggest that this compound synthase can serve as a novel carrier for dendritic cell-based vaccines, potentially improving immune responses against various pathogens .

Advantages of this compound Synthase in Vaccines

  • Biocompatibility : this compound synthase is biocompatible and biodegradable, making it suitable for clinical applications.
  • Controlled Antigen Presentation : The genetic engineering of this compound allows for precise control over the ratio of antigens to carriers.
  • Scalability : Production in Escherichia coli offers a cost-effective method for generating these protein cages at scale .

Drug Discovery: Targeting Mycobacterial Infections

Recent research has identified this compound synthase as a promising target for developing new antimycobacterial agents. The enzyme plays a crucial role in the riboflavin biosynthesis pathway within Mycobacterium tuberculosis, making it an attractive target for drug development .

Case Study: Antimycobacterial Agents

A study validated the potential of targeting this compound synthase (RibH) as a means to inhibit the growth of Mycobacterium tuberculosis. By disrupting riboflavin biosynthesis, researchers aim to develop effective treatments against tuberculosis, which remains a significant global health challenge .

Summary of Applications

The following table summarizes key applications of this compound:

Application AreaDescriptionKey Findings
Vaccine Development Use as a protein cage for antigen deliveryEffective delivery system enhancing T cell responses; potential for dendritic cell-based vaccines
Drug Discovery Targeting this compound synthase in antimycobacterial therapiesValidated as a target for developing new drugs against Mycobacterium tuberculosis
Nanotechnology Scaffold for creating virus-like nanoparticlesCapable of displaying multiple antigens; scalable production methods available

Mechanism of Action

Lumazine exerts its effects through various mechanisms:

Comparison with Similar Compounds

    Riboflavin: A direct product of lumazine dismutation, essential for metabolic reactions.

    6-Hydroxythis compound: A strong competitive inhibitor of xanthine oxidase.

    Asteropterin: Inhibits cathepsin B, a cancer biomarker.

Uniqueness of this compound: this compound’s unique structural properties and its role as a precursor in riboflavin biosynthesis distinguish it from other similar compounds. Its ability to form this compound-derived peptides with diverse bioactivities further highlights its uniqueness .

Biological Activity

Lumazine, a pteridine derivative, plays a significant role in various biological processes, particularly in the biosynthesis of riboflavin (vitamin B2). This article explores the biological activity of this compound, focusing on its enzymatic functions, potential therapeutic applications, and structural characteristics.

Overview of this compound

This compound is an essential compound in the riboflavin biosynthetic pathway, serving as a precursor for the synthesis of riboflavin in various organisms, including bacteria and plants. The enzyme this compound synthase catalyzes the condensation of specific substrates to form this compound, which is subsequently converted to riboflavin. This pathway is critical for cellular metabolism and energy production.

Enzymatic Role and Mechanism

This compound Synthase Functionality

This compound synthase (LS) is a key enzyme in the riboflavin biosynthesis pathway. It catalyzes the conversion of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione into this compound. The enzyme functions as a homopentamer and exhibits unique structural features that facilitate substrate binding and catalysis.

Structural Characteristics

The crystal structures of this compound synthases from various organisms have been elucidated, revealing insights into their active sites and quaternary structures. For instance:

  • Bacillus anthracis : The structure shows icosahedral symmetry and specific active site features that are conserved across different species .
  • Mycobacterium tuberculosis : Studies have demonstrated that this compound synthase can be targeted for drug design due to its essential role in bacterial growth .

Antimycobacterial Properties

Recent studies have identified this compound synthase as a promising target for developing antimycobacterial agents against Mycobacterium tuberculosis (M. tb). Researchers employed high-throughput screening to identify compounds that inhibit LS activity, demonstrating potent antimycobacterial effects. Notably:

  • CRISPRi-based Gene Knockdown : This method was used to create M. tb strains with reduced expression of the ribH gene, confirming that this compound synthase is essential for bacterial viability .
  • Inhibition Studies : Compounds identified through molecular docking studies showed high binding affinity to this compound synthase and enhanced the efficacy of existing anti-TB drugs like isoniazid and rifampicin .

Non-Invasive Detection Applications

A derivative of this compound has shown potential for non-invasive detection of dimethyl sulfoxide (DMSO) concentrations. This application could significantly impact pharmaceutical monitoring and drug uptake studies:

  • Spectroscopic Analysis : Researchers found that variations in DMSO concentration affected the absorption and emission spectra of this compound derivatives, suggesting their utility in real-time monitoring applications .

Data Tables

Study Focus Organism Methodology Findings
Antimycobacterial ActivityMycobacterium tuberculosisCRISPRi Gene KnockdownThis compound synthase is essential for M. tb growth; potential drug target identified .
Non-Invasive DetectionVarious (DMSO studies)Spectroscopic AnalysisThis compound derivatives sensitive to DMSO concentrations; potential for drug monitoring .
Structural CharacterizationBacillus anthracisX-ray CrystallographyRevealed unique active site features; basis for antibiotic design .

Case Studies

  • Targeting this compound Synthase in Mycobacterium tuberculosis
    • A study utilized CRISPRi to knock down the ribH gene in M. tb, demonstrating that this compound synthase is critical for bacterial survival under nutrient-limited conditions. The identification of three compounds with high antimycobacterial activity suggests a new avenue for TB treatment development.
  • Spectroscopic Properties of this compound Derivatives
    • Research conducted by Brno University highlighted how varying water concentrations in DMSO affected the spectral properties of this compound derivatives, paving the way for non-invasive detection methods in clinical settings.

Q & A

Basic Research Questions

Q. What is the biochemical role of lumazine synthase (LS) in riboflavin biosynthesis?

this compound synthase catalyzes the condensation of 3,4-dihydroxy-2-butanone 4-phosphate (DHBP) and 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione to form 6,7-dimethyl-8-ribitylthis compound (DMBRL). This reaction represents the penultimate step in riboflavin biosynthesis, with the final step involving riboflavin synthase converting two DMBRL molecules into riboflavin and a pyrimidinedione byproduct . Methodologically, enzyme activity is assayed via spectrophotometric monitoring of reaction intermediates, often coupled with HPLC validation .

Q. How does the quaternary structure of this compound synthase vary across species?

LS exhibits structural polymorphism: bacterial LS (e.g., Mycobacterium tuberculosis) typically forms pentamers (~90 kDa), while hyperthermophiles (e.g., Aquifex aeolicus) assemble into icosahedral capsids (60-subunit, ~1 MDa). Structural determination relies on X-ray crystallography (e.g., 1.6 Å resolution for A. aeolicus LS) and cryo-EM (2.33 Å resolution for Brucella LS) . Comparative studies highlight conserved active-site residues (e.g., Arg128) but divergent symmetry-related interfaces influencing oligomerization .

Q. What experimental techniques are used to purify and validate this compound synthase?

Standard protocols involve affinity chromatography (e.g., His-tag purification), followed by size-exclusion chromatography (SEC) to isolate oligomeric states. SDS-PAGE confirms monomeric purity (~16 kDa), while SEC-MALS or analytical ultracentrifugation validates native oligomeric mass . Activity assays using DMBRL as a substrate and kinetic monitoring (e.g., UV-Vis at 400 nm) verify enzymatic functionality .

Advanced Research Questions

Q. How can structural data (e.g., X-ray crystallography) guide the design of LS inhibitors?

High-resolution structures (e.g., M. tuberculosis LS at 2.0 Å, PDB:2C97) enable rational drug design by mapping inhibitor-binding pockets. Docking studies (e.g., GOLD software) and molecular dynamics (MD) simulations optimize ligand interactions with conserved residues (e.g., Arg128, Glu136). For example, purinetrione inhibitors show sub-μM affinity via hydrogen bonding with the phosphate-binding loop . Validation includes isothermal titration calorimetry (ITC) for binding constants and enzymatic inhibition assays .

Q. What methodologies resolve contradictions in LS inhibitor specificity across homologous enzymes?

Discrepancies (e.g., inhibitors active against M. tuberculosis LS but not Schizosaccharomyces pombe LS) require comparative structural analysis and mutagenesis. For instance, substituting Gln141 in M. tuberculosis LS with Glu (as in Bacillus subtilis) alters charge complementarity, reducing inhibitor affinity. Kinetic profiling (kcat/KM) and ITC quantify species-specific binding differences .

Q. How do cryo-EM and MD simulations address dynamic behavior in LS assemblies?

Cryo-EM pipelines (e.g., RELION) resolve flexible icosahedral capsids by iterative 3D classification, while MD simulations (e.g., 1000 ps trajectories) reveal ligand stability in binding pockets. For example, simulations of M. tuberculosis LS with inhibitor 70 (PDB:2VI5) show retained hydrogen bonds (RMSD ~0.7 Å), confirming static active-site interactions despite global flexibility .

Q. What strategies improve this compound-based photodynamic therapy (PDT) efficacy?

this compound’s PDT potential hinges on triplet-state electron transfer to DNA (Type I) or oxygen (Type II). Fluorescence anisotropy spectroscopy quantifies quenching by aqueous solutions (e.g., KI), while time-resolved spectroscopy measures excited-state lifetimes (>2 ns). Optimizing heavy-atom effects (e.g., bromination) enhances singlet oxygen yield for Type II dominance .

Q. Methodological Resources

  • Structural Analysis : X-ray crystallography (PDB:2C97, 1KYY), cryo-EM (EMDB:XXXX) .
  • Inhibitor Design : Virtual screening (ZINC database), GOLD docking, MMFF94s force-field minimization .
  • Kinetic Assays : Spectrophotometric monitoring (400 nm), ITC for Kd determination .
  • Computational Tools : MD simulations (AMBER, GROMACS), hydrogen bond analysis (VMD) .

Properties

IUPAC Name

1H-pteridine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4N4O2/c11-5-3-4(8-2-1-7-3)9-6(12)10-5/h1-2H,(H2,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYEUUXMDVNYCAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CN=C2C(=N1)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0060068
Record name Lumazine
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Molecular Weight

164.12 g/mol
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CAS No.

487-21-8
Record name Lumazine
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Record name 2,4(1H,3H)-Pteridinedione
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Synthesis routes and methods

Procedure details

A 50 ml. flask was charged with 0.90 g. pyrazine-2,3-dicarboxamide dissolved in 16 ml. dimethylformamide. A 2.4 g. portion of lead tetra-acetate was added to the solution and the reaction mixture was stirred at 40° for 15 minutes. The reaction mixture was cooled, 30 g. of ice was added and after 1 hour the mixture was filtered. Crystallization of the residue from water gave, after drying in vacuo, a yield of 0.64 g. of pyrazino[2,3-d]pyrimidine-2,4(1H,3H)-dione, melting point 364°-365°, which represented 71 percent of theory. The structure was confirmed by infra-red spectroscopy.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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